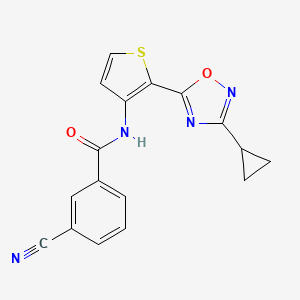

3-cyano-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-cyano-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C17H12N4O2S and its molecular weight is 336.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure of Benzamide Derivatives

The crystal structure of a benzamide derivative with a thiophenyl and oxadiazolyl group was analyzed, revealing significant insights into its molecular interactions. This compound crystallizes in a specific monoclinic space group, with its structure stabilized by various hydrogen bonds and π···π interactions between the rings (Sharma et al., 2016).

Anticancer Activity

Anticancer Properties of Benzamide Derivatives

A series of benzamide derivatives were synthesized and tested for their anticancer properties against multiple cancer cell lines. Remarkably, some derivatives exhibited higher anticancer activities than the reference drug, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Antimicrobial Activity

Antimicrobial Dyes and Precursors

Benzamide derivatives were used to create novel antimicrobial dyes and precursors with significant antibacterial and antifungal activities. These compounds showed promise for applications in dyeing and textile finishing, demonstrating their versatility beyond pharmaceutical uses (Shams et al., 2011).

Enzyme Inhibition

Alkaline Phosphatase Inhibitors

Bi-heterocyclic benzamides were synthesized and identified as potent inhibitors of alkaline phosphatase, an enzyme significant in various physiological processes. The inhibition mechanism was explored through kinetic studies, suggesting their potential in medicinal chemistry (Abbasi et al., 2019).

Sensing Applications

Fluoride Anion Sensing

Benzamide derivatives were found to exhibit a drastic color transition in response to fluoride anions, indicating their potential as colorimetric sensors. This property is particularly valuable for environmental monitoring and analytical chemistry applications (Younes et al., 2020).

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could potentially include the synthesis of “3-cyano-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide” and its derivatives.

Mechanism of Action

Target of Action

Similar cyclopropyloxadiazole derivatives have been shown to interact with muscarinic receptors .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It’s worth noting that similar compounds have been shown to act as functionally selective partial agonists with antagonist properties in certain muscarinic receptor assays .

Biochemical Pathways

Given the compound’s potential interaction with muscarinic receptors, it may influence pathways related to neurotransmission .

Result of Action

Based on its potential interaction with muscarinic receptors, it may influence neuronal signaling and potentially have effects on cognition and memory .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the compound.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Compounds with similar structures have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-cyano-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c18-9-10-2-1-3-12(8-10)16(22)19-13-6-7-24-14(13)17-20-15(21-23-17)11-4-5-11/h1-3,6-8,11H,4-5H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUJOJFOMYPJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(chloroacetyl)amino]-N-cyclopropylbenzamide](/img/structure/B3003428.png)

![N-(3-acetylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3003432.png)

![8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3003433.png)

![1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3003434.png)

![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)